molecular formula C22H18N4O3S B12683922 5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid CAS No. 54363-79-0

5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid

Katalognummer: B12683922
CAS-Nummer: 54363-79-0
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: BXYJHQULICQBSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid is a synthetic azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including textile dyeing, biological staining, and as an indicator in analytical chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-amino-1-naphthylamine, which is then coupled with 2-anilinobenzenesulphonic acid under acidic conditions to form the azo dye. The reaction conditions often require controlled temperatures and pH to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the quality and reproducibility of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid has several applications in scientific research:

Wirkmechanismus

The compound exerts its effects primarily through the interaction of its azo group with various substrates. The azo bond can undergo cleavage, leading to the formation of reactive intermediates that interact with biological molecules. In biological systems, enzymes such as azoreductases can reduce the azo bond, leading to the release of aromatic amines, which can further participate in biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound. Compared to similar compounds, it offers unique advantages in terms of stability, color properties, and reactivity .

Eigenschaften

CAS-Nummer

54363-79-0

Molekularformel

C22H18N4O3S

Molekulargewicht

418.5 g/mol

IUPAC-Name

5-[(4-aminonaphthalen-1-yl)diazenyl]-2-anilinobenzenesulfonic acid

InChI

InChI=1S/C22H18N4O3S/c23-19-11-13-20(18-9-5-4-8-17(18)19)26-25-16-10-12-21(22(14-16)30(27,28)29)24-15-6-2-1-3-7-15/h1-14,24H,23H2,(H,27,28,29)

InChI-Schlüssel

BXYJHQULICQBSS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.